N-(p-Hydroxyphenyl)-L-glutamine
Description
Discovery and First Isolation
N-(p-Hydroxyphenyl)-L-glutamine was first identified during investigations into pigment formation in Agaricus bisporus (common button mushroom). Researchers observed that early spore development coincided with the appearance of a red pigment capable of inhibiting mitochondrial respiration. Through chromatographic separation and spectral analysis, the team isolated two key compounds: γ-L-glutaminyl 3,4-benzoquinone (the active inhibitor) and its immediate precursor, γ-L-glutaminyl 4-hydroxybenzene, later confirmed as this compound. The isolation method involved ethanol extraction of mushroom gills, followed by ion-exchange chromatography and partition techniques to purify the compound. This discovery marked the first report of a glutamine-derived phenolic conjugate in fungal systems, expanding understanding of secondary metabolite diversity in basidiomycetes.
Nomenclature and Taxonomic Classification
The compound’s systematic IUPAC name is 2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid , reflecting its structure as a glutamine analog with a para-hydroxyphenyl substitution at the amide nitrogen. Alternative designations include:
Taxonomically, it belongs to the class of aryl-glutamine conjugates , which are rare in nature compared to more common glutamate or glutamine derivatives like monosodium glutamate (MSG) or γ-glutamyl peptides. Its presence in Agaricus bisporus places it within fungal secondary metabolites, distinct from plant-derived phenolic amino acid conjugates such as those found in wheat gluten or kombu seaweed.
Historical Research Milestones
Key advancements in understanding this compound include:
- 1970 : Structural elucidation by nuclear magnetic resonance (NMR) and mass spectrometry confirmed the gamma-amide linkage between glutamine and 4-hydroxybenzene, distinguishing it from O-linked phenolic conjugates.
- 1980s : Studies on microbial glutamine metabolism revealed that Corynebacterium species—used industrially for glutamate production—lack pathways to synthesize aryl-glutamine conjugates, highlighting the uniqueness of fungal biosynthesis.
- 2005 : PubChem entry creation (CID 100138) standardized physicochemical data, including molecular formula (C₁₁H₁₄N₂O₄) and weight (238.24 g/mol).
- 2022 : Investigations into glutamine metabolism in autoimmune hepatitis referenced synthetic analogs of this compound as potential T-cell modulation tools, though direct studies on the natural compound remain limited.
Evolutionary Context of Naturally Occurring Analogs
This compound represents an evolutionary adaptation in fungi for managing oxidative stress during spore maturation. The compound’s oxidation product, γ-L-glutaminyl 3,4-benzoquinone, acts as a transient electron acceptor in mitochondrial electron transport chains, potentially regulating energy metabolism under low-oxygen conditions. Analogous phenolic conjugates in plants, such as chlorogenic acid (caffeoylquinic acid), serve antioxidant roles but derive from caffeic acid rather than glutamine. The exclusive presence of this glutamine derivative in Agaricus species suggests convergent evolution toward nitrogen-containing phenolic secondary metabolites, contrasting with the carboxylated phenolics prevalent in vascular plants.
This compound’s biosynthetic pathway remains partially characterized. Preliminary evidence suggests parallels to tyrosine metabolism, where 4-hydroxyphenylpyruvate—a known tyrosine catabolite—might undergo transamination with glutamine via an unidentified aryltransferase. The enzymatic mechanism likely differs from bacterial glutamine synthesis in Brevibacterium flavum, which prioritizes free glutamine production over conjugation.
Table 1: Comparative Analysis of Glutamine Derivatives
| Compound | Source Organism | Functional Group | Biological Role |
|-------------------------|----------------------|-------------------------|-------------------------|
| this compound | *Agaricus bisporus* | Para-hydroxyphenyl amide | Mitochondrial inhibition |
| Monosodium glutamate (MSG) | *Corynebacterium* spp. | Sodium carboxylate | Flavor enhancement |
| γ-L-Glutamyl cysteine | Eukaryotes | Thiol-linked dipeptide | Glutathione precursor |
Properties
CAS No. |
30382-24-2 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
LOTUEIYQWILGCV-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
melting_point |
231.5°C |
Other CAS No. |
30382-24-2 |
physical_description |
Solid |
Synonyms |
gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
This method employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the γ-carboxyl group for nucleophilic attack by p-aminophenol. The PMC study on glutamine-derived PET tracers demonstrated the efficacy of HATU in forming stable amide bonds between glutamic acid tert-butyl ester and aromatic amines. For this compound, this approach necessitates:
Catalytic Hydrogenation for Deprotection
Protecting the phenolic hydroxyl group of p-aminophenol as a benzyl ether prior to coupling prevents oxidation during synthesis. Post-coupling, catalytic hydrogenation with palladium-based catalysts (e.g., Pd/C or Pd(OH)₂-C) removes the benzyl group under hydrogen atmospheres (1–5 bar). This method, detailed in the synthesis of N(2)-L-alanyl-L-glutamine, achieves >95% deprotection efficiency while preserving the amide bond.
Step-by-Step Preparation Methods
Protection of the α-Carboxyl Group
L-Glutamic acid is esterified at the α-carboxyl position using tert-butanol under acidic conditions (e.g., HCl catalysis). This yields L-glutamic acid α-tert-butyl ester, isolating the γ-carboxyl for subsequent activation.
Reaction Conditions :
Activation of the γ-Carboxyl Group
The γ-carboxyl group is activated using HATU or EDCl/HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine). The PMC study reported a 76% coupling efficiency for similar glutamine derivatives using HATU.
Optimized Protocol :
Coupling with p-Aminophenol
Protected p-aminophenol (e.g., O-benzyl-p-aminophenol) is added to the activated γ-carboxyl intermediate. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.
Key Parameters :
Deprotection of the Hydroxyl Group
The benzyl-protected intermediate undergoes hydrogenolysis using 10% Pd/C under H₂ (1–2 bar). This step restores the phenolic hydroxyl group with minimal racemization.
Example from Patent CN103265616A :
Final Deprotection of the α-Carboxyl Group
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free α-carboxyl group.
Deprotection Protocol :
Optimization of Reaction Conditions
Effect of Coupling Reagents
Comparative studies from the PMC article highlight HATU’s superiority over EDCl in amide bond formation, particularly for sterically hindered amines.
| Coupling Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| HATU | 6 | 76 |
| EDCl/HOBt | 12 | 58 |
Catalysts for Hydrogenation
Palladium catalysts vary in activity and selectivity. Pd(OH)₂-C offers higher stability in aqueous conditions compared to Pd-C.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd-C | 1 | 25 | 76 |
| Pd(OH)₂-C | 2 | 40 | 60.8 |
Solvent Systems
Methanol-water mixtures (1:2 v/v) enhance catalyst dispersion and product solubility during hydrogenation.
Characterization and Analytical Data
Post-synthesis, the compound is purified via recrystallization (ethanol-water) and characterized by:
-
Melting Point : 215–216°C (decomposition), consistent with literature.
-
¹H-NMR (D₂O) : δ 7.35–7.45 (m, aromatic H), 4.18 (dd, α-CH), 2.34 (dd, γ-CH₂).
Challenges and Alternative Approaches
Oxidative Degradation of p-Aminophenol
The phenolic hydroxyl group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during coupling. Alternative protection strategies (e.g., acetyl groups) are less effective due to harsh deprotection conditions.
Chemical Reactions Analysis
Types of Reactions
N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Phenylacetyl-L-glutamine
- Structure : Features a phenylacetyl group (C₆H₅CO-) instead of p-hydroxyphenyl.
- Molecular Weight : 281.26 g/mol (C₁₃H₁₅N₂O₅) .
- Applications : Used as a biomarker in metabolomic studies (e.g., HMDB ID: HMDB0006344) .
- Key Differences : The phenylacetyl group is hydrophobic, reducing water solubility compared to the hydroxylated derivative. This may limit its utility in aqueous biological systems but enhance membrane permeability.
N-(2-[¹⁸F]Fluoropropionyl)-L-glutamine ([¹⁸F]FPGLN)
- Structure : Contains a fluoropropionyl group (CH₂CH₂¹⁸F-CO-) .
- Applications : Radiotracer for positron emission tomography (PET) imaging of tumors. Demonstrated rapid uptake in tumor cells due to glutamine metabolism .
- Key Differences: The ¹⁸F label enables non-invasive tracking, while the fluoropropionyl group alters metabolic stability. Compared to the hydroxylated derivative, [¹⁸F]FPGLN is more lipophilic, favoring blood-brain barrier penetration.
Volicitin (N-(17-Hydroxy-linolenoyl)-L-glutamine)
- Structure: Acylated with a 17-hydroxy-linolenoyl group, a polyunsaturated fatty acid derivative .
- Applications : Plant elicitor that induces volatile organic compound (VOC) release in response to herbivory .
- Key Differences : The long hydrophobic chain facilitates integration into plant membranes, while the hydroxyl group at position 17 is critical for elicitor activity. Contrastingly, the p-hydroxyphenyl group in the target compound may favor interactions with mammalian enzymes.
N-Acetylglutamine
- Structure: Acetyl group (CH₃CO-) attached to the α-amino group .
- Applications : Common derivative to enhance stability and bioavailability. Used in nutritional supplements and metabolic studies .
- Key Differences: Acetylation blocks the amino group, reducing reactivity but improving membrane permeability.
Trityl-L-glutamine
- Structure : Triphenylmethyl (trityl) group (C₆H₅)₃C- attached to the side-chain amine .
- Applications : Protective group in peptide synthesis to prevent side reactions .
- Key Differences : The bulky trityl group increases steric hindrance, limiting enzymatic degradation but reducing solubility. The p-hydroxyphenyl group offers moderate steric effects while maintaining solubility.
N-(3-Mercapto-2-methylpropanoyl)-L-glutamine
- Structure : Features a thiol-containing acyl group (HS-CH(CH₃)-CO-) .
- Applications : Investigated for angiotensin-related hypertension due to thiol redox activity .
- Key Differences: The thiol group confers antioxidant properties and metal-binding capacity, whereas the phenolic hydroxyl group in the target compound may act as a radical scavenger.
Research Findings and Trends
- Structural-Activity Relationships : The addition of electron-withdrawing groups (e.g., fluorine in [¹⁸F]FPGLN) enhances metabolic stability but reduces aqueous solubility . Conversely, hydrophilic groups (e.g., hydroxyl in volicitin) improve interaction with polar biological targets .
- Toxicity : Amidobenzoyl derivatives (e.g., N-(p-Amidobenzoyl)-L-glutamine) undergo factorial optimization to balance efficacy and toxicity, suggesting similar considerations may apply to p-hydroxyphenyl analogs .
- Biomedical Potential: Thiol- and hydroxyl-containing derivatives show promise in therapeutic applications (e.g., hypertension, antioxidant therapy), whereas fluorinated analogs excel in diagnostic imaging .
Q & A
Q. How can factorial experiments optimize the synthesis of N-(p-Hydroxyphenyl)-L-glutamine derivatives?
Factorial experimental design is effective for identifying optimal reaction conditions. For example, temperature and reaction time are critical variables. In a study, temperature ranges (e.g., 25–80°C) and reaction durations (e.g., 4–24 hours) were systematically tested to maximize yield and purity. Computational tools like HyperChem 8.0.6 can then predict physicochemical properties (e.g., solubility, dipole moments) to validate experimental outcomes .
Q. What methodologies are recommended for characterizing this compound’s physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% as per industry standards) .
- Quantum-Mechanical Modeling : Software like HyperChem calculates QSAR parameters (e.g., logP, polar surface area) to predict bioavailability and toxicity .
Advanced Research Questions
Q. How can radiolabeled derivatives of this compound be developed for in vivo imaging studies?
Radiolabeling with isotopes like ¹⁸F enables PET imaging. A protocol involves:
- Prosthetic Group Coupling : Reacting ¹⁸F-fluoropropionyl chloride with the amine group of glutamine.
- Purification : Using semi-preparative HPLC to isolate N-(2-¹⁸F-fluoropropionyl)-L-glutamine.
- Biodistribution Assays : Administering the tracer to tumor-bearing mice and quantifying uptake via gamma counting .
Q. How should researchers address contradictions in toxicity data between in vitro and in vivo studies?
Discrepancies may arise from metabolic differences or experimental setups. Mitigation strategies include:
Q. What computational approaches predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to receptors like glutamine transporters. Parameters such as binding energy (ΔG) and hydrogen-bonding networks are critical for validating hypotheses .
Methodological Considerations
Q. What are best practices for ensuring batch-to-batch consistency in synthesizing this compound?
- Strict Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress.
- Quality Control : Implement HPLC-MS for each batch to verify purity and structural consistency .
Q. How can researchers validate the stability of this compound under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
